2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. This molecule has attracted significant attention in the scientific community due to its potential as an anti-cancer agent.
Mecanismo De Acción
2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate targets RNA polymerase I transcription by binding to the DNA template and preventing the initiation of transcription. This inhibition leads to the activation of the p53 pathway, which is responsible for regulating cell cycle progression and inducing apoptosis. 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been shown to increase the levels of p53 and its downstream targets, such as p21 and BAX, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit ribosomal RNA synthesis, leading to a reduction in protein synthesis and cell growth. 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has also been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. In addition, 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been shown to increase the levels of reactive oxygen species, leading to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has several advantages as a research tool. It is a highly selective inhibitor of RNA polymerase I transcription, making it a useful tool for studying the role of this transcriptional pathway in cancer. 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has also been shown to be effective against a wide range of cancer types, making it a valuable tool for studying cancer biology. However, 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has some limitations as a research tool. It has been shown to have off-target effects on other transcriptional pathways, which may complicate the interpretation of results. In addition, 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
For research on 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate include the development of combination therapies, biomarkers for response prediction, and improved derivatives.
Métodos De Síntesis
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate involves the reaction of 4-fluorophenylacetic acid with ethyl oxalyl chloride to form 2-(4-fluorophenyl)-2-oxoethyl oxalate. This intermediate is then reacted with cyclohexylamine and pentanoic acid to form 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate. The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been optimized to improve yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively inhibit RNA polymerase I transcription, which is upregulated in many cancer cells. This inhibition leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis. 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has shown promising results in preclinical studies, demonstrating efficacy against a wide range of cancer types, including breast, ovarian, and pancreatic cancers.
Propiedades
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 5-(cyclohexylamino)-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO4/c20-15-11-9-14(10-12-15)17(22)13-25-19(24)8-4-7-18(23)21-16-5-2-1-3-6-16/h9-12,16H,1-8,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVHVYSXDSCHLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.